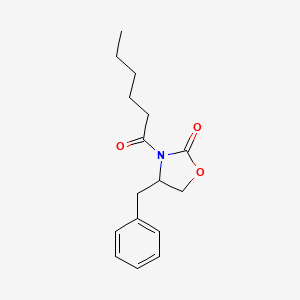

(S)-4-BENZYL-3-HEXANOYL-2-OXAZOLIDINONE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H21NO3 |

|---|---|

Molecular Weight |

275.34 g/mol |

IUPAC Name |

4-benzyl-3-hexanoyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C16H21NO3/c1-2-3-5-10-15(18)17-14(12-20-16(17)19)11-13-8-6-4-7-9-13/h4,6-9,14H,2-3,5,10-12H2,1H3 |

InChI Key |

MRMYNRJBNYQKLZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Stereochemical Outcome of (S)-4-Benzyl-3-hexanoyl-2-oxazolidinone Reactions

This guide details the stereochemical outcomes, mechanistic underpinnings, and experimental protocols for reactions involving (S)-4-Benzyl-3-hexanoyl-2-oxazolidinone . It is designed for researchers requiring high-fidelity stereocontrol in asymmetric synthesis.

Technical Guide & Protocol Whitepaper

Executive Summary

This compound is a canonical Evans auxiliary substrate derived from L-phenylalanine. It is widely employed in drug development and natural product synthesis (e.g., polyketides) to install stereogenic centers with high diastereomeric ratios (typically >99:1).

The stereochemical outcome of this substrate is governed by the formation of a rigid Z-enolate , where the chiral auxiliary's benzyl group exerts profound facial selectivity.[1] This guide covers the two primary reaction classes: Asymmetric Alkylation (via Lithium/Sodium enolates) and Asymmetric Aldol Condensation (via Boron enolates).

| Reaction Type | Enolate Species | Transition State | Major Stereochemical Outcome |

| Alkylation | Li/Na-Enolate (Chelated) | Steric Blocking (Planar) | (R)- |

| Aldol | Boron-Enolate (Z) | Zimmerman-Traxler (Chair) | Evans Syn (2S, 3R)* |

*Configuration assumes standard priorities (OH > C=O > Alkyl).

Mechanistic Foundation: The Chelated Z-Enolate

The critical determinant of stereoselectivity is the geometry of the enolate formed upon deprotonation.

Z-Enolate Formation

Treatment of this compound with a strong base (NaHMDS, LDA) or a Lewis acid/base pair (Bu

-

Definition: In the Evans system, "Z" refers to the enolate oxygen and the alkyl chain (n-butyl from the hexanoyl group) being on the same side of the C=C double bond.

-

Driving Force: This geometry minimizes

strain between the alkyl chain and the auxiliary's stereocenter.

Facial Selectivity (The "Evans Rule")

For the (S)-auxiliary (where the C4-benzyl group points out towards the viewer, wedge):

-

Chelation: The Lithium or Boron atom chelates between the enolate oxygen and the oxazolidinone carbonyl oxygen, locking the conformation.

-

Steric Blocking: The C4-benzyl group obstructs the Re-face (front) of the enolate.

-

Trajectory: Electrophiles must attack from the Si-face (back), anti to the benzyl group.

Caption: Logical flow of stereochemical induction via steric blocking in the chelated Z-enolate.

Reaction 1: Asymmetric Alkylation

Objective: Installation of an

Stereochemical Outcome

-

Mechanism: The electrophile approaches from the face opposite the C4-benzyl group.

-

Configuration: For an (S)-auxiliary, alkylation typically yields the (R)-configuration at the new

-center (assuming the electrophile has higher priority than the butyl chain but lower than the carbonyl).-

Visual: Benzyl (Wedge)

Attack from Back (Dash)

-

Experimental Protocol (Methylation)

Reagents: NaHMDS (1.0 M in THF), MeI, THF (anhydrous).

-

Preparation: Charge a flame-dried flask with this compound (1.0 equiv) and anhydrous THF (0.1 M concentration). Cool to -78 °C .[1][2]

-

Enolization: Dropwise add NaHMDS (1.1 equiv). Stir for 30–60 minutes at -78 °C to ensure complete formation of the chelated sodium Z-enolate.

-

Note: NaHMDS is often preferred over LDA for alkylations to minimize succinate by-products and improve reactivity.

-

-

Alkylation: Add Methyl Iodide (3–5 equiv) neat.

-

Reaction: Stir at -78 °C for 2–4 hours, then allow to warm slowly to 0 °C if reaction is sluggish (monitor by TLC).

-

Quench: Quench with saturated aqueous NH

Cl. Extract with EtOAc. -

Purification: Flash chromatography. Expect diastereomeric ratio (dr) >95:5.

Reaction 2: Asymmetric Aldol Addition

Objective: Reaction with an aldehyde (R-CHO) to form a

Stereochemical Outcome: "Evans Syn"

-

Reagent: Dibutylboron triflate (Bu

BOTf) is the Lewis acid of choice. -

Mechanism: Proceed via the Zimmerman-Traxler Transition State .[3]

-

The boron atom coordinates the enolate oxygen and the aldehyde oxygen.

-

The transition state adopts a chair-like conformation .[4]

-

The aldehyde R-group occupies the equatorial position to minimize 1,3-diaxial interactions.

-

-

Result: The reaction is highly selective for the Syn diastereomer (2,3-syn).

-

Absolute configuration: (2S, 3R) (for typical aliphatic aldehydes).

-

Caption: The Zimmerman-Traxler transition state ensures Syn-selectivity via a rigid chair conformation.

Experimental Protocol

Reagents: Bu

-

Enolization: Dissolve substrate in DCM (0.2 M) under N

. Cool to 0 °C . Add Bu-

Why 0 °C? Boron enolization is slower than Li; 0 °C ensures completion.

-

-

Cooling: Cool the mixture to -78 °C .

-

Addition: Add the aldehyde (1.2–1.5 equiv) dropwise (neat or in DCM).

-

Reaction: Stir at -78 °C for 30–60 min, then warm to 0 °C for 1 hour.

-

Oxidative Workup (Critical): To break the B-O bond, add pH 7 buffer, then 30% H

O -

Extraction: Extract with DCM or EtOAc.

Auxiliary Cleavage Protocols

Once the stereocenter is established, the auxiliary must be removed to yield the functionalized product.[2][4]

| Target Product | Reagents | Conditions |

| Carboxylic Acid | LiOH, H | THF/H |

| Primary Alcohol | LiBH | THF, 0 °C (Reductive cleavage) |

| Weinreb Amide | AlMe | DCM, -20 °C to RT (Transamination) |

| Ester | Ti(OEt) | EtOH or MeOH (Transesterification) |

Protocol: Hydrolytic Cleavage (Acid)

-

Dissolve the alkylated/aldol product in THF/H

O (3:1). Cool to 0 °C. -

Add H

O -

Stir at 0 °C until TLC shows consumption of starting material (~1–2 h).

-

Quench with Na

SO -

Extract the auxiliary (recyclable) with DCM. Acidify the aqueous layer (pH 2) and extract the chiral acid with EtOAc.

References

-

Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

-

Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

-

Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S, 3R)-3-Hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]

-

Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]

Sources

The Mechanism of Evans Auxiliary Asymmetric Induction with Hexanoyl Derivatives: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the mechanism and application of Evans asymmetric induction, with a specific focus on the use of hexanoyl derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core principles that govern this powerful stereoselective transformation, offering not just procedural steps but the underlying scientific rationale to empower experimental design and optimization.

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis

In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical industry, the ability to control stereochemistry is paramount. Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. The Evans oxazolidinone auxiliaries, developed by David A. Evans, represent a cornerstone in this field, offering a robust and predictable method for the asymmetric synthesis of a wide array of chiral molecules.[1][2] This guide will dissect the application of these auxiliaries when coupled with a hexanoyl moiety, a six-carbon acyl chain, providing a framework for understanding and implementing this versatile synthetic tool.

The Core Principle: Steric Hindrance and Chelation Control

The remarkable stereocontrol exerted by the Evans auxiliary stems from a combination of steric hindrance and chelation. The chiral auxiliary, typically derived from an amino acid like (S)-valine or (S)-phenylalanine, possesses a bulky substituent that effectively shields one face of the enolate derived from the N-acyl group. This steric blockade forces an incoming electrophile to approach from the less hindered face, thereby dictating the stereochemistry of the newly formed stereocenter.

Furthermore, the oxazolidinone ring system, in conjunction with a metal cation (typically lithium or sodium), forms a rigid, chelated enolate structure. This chelation locks the conformation of the enolate, ensuring a well-defined three-dimensional arrangement that is crucial for high diastereoselectivity.

The Mechanism of Asymmetric Alkylation with N-Hexanoyl Oxazolidinone

The asymmetric alkylation of an N-hexanoyl oxazolidinone is a multi-step process, each stage playing a critical role in the final stereochemical outcome.

Preparation of the N-Hexanoyl Oxazolidinone

The first step involves the acylation of the chiral oxazolidinone with hexanoyl chloride or a related activated hexanoic acid derivative. This is typically achieved by deprotonating the oxazolidinone with a strong base like n-butyllithium followed by the addition of the acylating agent.

Experimental Protocol: Synthesis of (S)-4-Benzyl-3-hexanoyloxazolidin-2-one

-

Materials: (S)-4-Benzyl-2-oxazolidinone, Hexanoyl chloride, n-Butyllithium (n-BuLi) in hexanes, Anhydrous tetrahydrofuran (THF), Anhydrous diethyl ether, Saturated aqueous ammonium chloride (NH4Cl), Anhydrous magnesium sulfate (MgSO4).

-

Procedure:

-

A solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.05 eq) is added dropwise, and the resulting solution is stirred for 15 minutes to ensure complete deprotonation.

-

Hexanoyl chloride (1.1 eq) is then added slowly to the reaction mixture.

-

The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature over 1 hour.

-

The reaction is quenched by the addition of saturated aqueous NH4Cl.

-

The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the pure N-hexanoyl oxazolidinone.

-

Formation of the (Z)-Enolate

The key to the high diastereoselectivity of the Evans alkylation is the stereoselective formation of the (Z)-enolate upon deprotonation of the N-hexanoyl oxazolidinone. This is achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) at low temperatures (typically -78 °C).

The formation of the (Z)-enolate is favored due to a chair-like transition state where the bulky substituent on the chiral auxiliary occupies a pseudo-equatorial position to minimize steric interactions. The metal cation (Li+ or Na+) chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone, creating a rigid bicyclic system.

Diagram: Formation of the Chelated (Z)-Enolate

Caption: Formation of the rigid, chelated (Z)-enolate.

Diastereoselective Alkylation

With the (Z)-enolate formed, the subsequent alkylation with an electrophile (e.g., an alkyl halide) proceeds with high diastereoselectivity. The bulky substituent on the chiral auxiliary (e.g., a benzyl or isopropyl group) effectively blocks the top face of the enolate. Consequently, the electrophile is directed to approach from the less sterically hindered bottom face. This facial bias results in the formation of one diastereomer in significant excess.

Diagram: Diastereoselective Alkylation of the (Z)-Enolate

Caption: Electrophilic attack occurs from the sterically less hindered face.

Experimental Protocol: Asymmetric Alkylation of N-Hexanoyl-(S)-4-benzyloxazolidin-2-one

This protocol provides a detailed methodology for the diastereoselective alkylation of an N-hexanoyl Evans auxiliary.

-

Materials: N-Hexanoyl-(S)-4-benzyloxazolidin-2-one, Anhydrous tetrahydrofuran (THF), Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS) solution in THF, Alkyl halide (e.g., benzyl bromide or methyl iodide), Saturated aqueous ammonium chloride (NH4Cl), Anhydrous diethyl ether, Anhydrous magnesium sulfate (MgSO4).

-

Procedure:

-

Dissolve N-hexanoyl-(S)-4-benzyloxazolidin-2-one (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

-

Slowly add the LDA or NaHMDS solution (1.1 eq) to the reaction mixture and stir for 30-60 minutes to ensure complete enolate formation.

-

Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by adding saturated aqueous NH4Cl.

-

Allow the mixture to warm to room temperature and extract the product with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography to separate the diastereomers and obtain the major diastereomer in high purity.

-

Determination of Diastereomeric Ratio

The diastereomeric ratio (d.r.) of the alkylation product is a critical measure of the reaction's success. This is typically determined using high-field nuclear magnetic resonance (¹H NMR) spectroscopy. The two diastereomers will have distinct chemical shifts for certain protons, particularly those close to the newly formed stereocenter. By integrating the signals corresponding to a specific proton in each diastereomer, the ratio can be accurately calculated.

For the alkylation product of an N-hexanoyl oxazolidinone, the α-proton (the proton on the carbon bearing the newly introduced alkyl group) is often a well-resolved signal for each diastereomer in the ¹H NMR spectrum, allowing for straightforward integration and d.r. determination.

Table 1: Expected Diastereomeric Ratios for Alkylation of N-Hexanoyl-(S)-4-benzyloxazolidin-2-one

| Electrophile (R-X) | Base | Typical Diastereomeric Ratio (d.r.) |

| Methyl Iodide | LDA | >95:5 |

| Benzyl Bromide | NaHMDS | >98:2 |

| Allyl Bromide | NaHMDS | >98:2 |

Note: These are typical values and can vary based on reaction conditions.

Cleavage of the Chiral Auxiliary

The final step in the synthetic sequence is the removal of the chiral auxiliary to yield the desired enantiomerically enriched product. The choice of cleavage method depends on the desired functional group.

Hydrolytic Cleavage to Carboxylic Acids

The most common method for obtaining the chiral carboxylic acid is through hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).[1] This method is generally high-yielding and proceeds without epimerization of the newly formed stereocenter.

Experimental Protocol: Hydrolytic Cleavage

-

Materials: Alkylated N-hexanoyl oxazolidinone, Tetrahydrofuran (THF), Water, 30% Hydrogen peroxide (H₂O₂), Lithium hydroxide (LiOH), Sodium sulfite (Na₂SO₃), Diethyl ether.

-

Procedure:

-

Dissolve the alkylated N-hexanoyl oxazolidinone in a mixture of THF and water at 0 °C.

-

Add aqueous hydrogen peroxide followed by aqueous lithium hydroxide.

-

Stir the reaction at 0 °C for 1-2 hours.

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

-

Acidify the mixture with HCl and extract the carboxylic acid with diethyl ether.

-

The chiral auxiliary can be recovered from the aqueous layer.

-

The organic layers are combined, dried, and concentrated to yield the chiral carboxylic acid.

-

Reductive Cleavage to Alcohols

Treatment with a reducing agent such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) cleaves the auxiliary to afford the corresponding chiral primary alcohol.

Diagram: Cleavage of the Evans Auxiliary

Caption: Common methods for the cleavage of the Evans auxiliary.

Conclusion

The Evans asymmetric alkylation of N-hexanoyl oxazolidinones provides a reliable and highly stereoselective method for the synthesis of α-chiral hexanoic acid derivatives. The success of this methodology hinges on the strategic use of a chiral auxiliary to induce facial bias in the alkylation of a rigid, chelated (Z)-enolate. By understanding the underlying mechanistic principles and having access to robust experimental protocols, researchers can effectively employ this powerful tool in the synthesis of complex, enantiomerically pure molecules. The ability to predictably control stereochemistry makes the Evans auxiliary a continued cornerstone of modern asymmetric synthesis.

References

-

Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

-

Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

-

Morressier. (2020). Development of safer methods for cleavage of the Evans auxiliary. [Link]

-

ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra? [Link]

-

Myers, A. G. Chem 115 - Asymmetric Synthesis. Harvard University. [Link]

-

RSC Publishing. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 4(109), 64228-64246. [Link]

Sources

Molecular weight and physical data for (S)-4-Benzyl-3-hexanoyl-2-oxazolidinone

An In-depth Technical Guide to (S)-4-Benzyl-3-hexanoyl-2-oxazolidinone

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Chiral Auxiliaries in Modern Synthesis

In the landscape of pharmaceutical development and complex molecule synthesis, achieving stereochemical control is paramount. The biological activity of a drug is often intrinsically linked to its three-dimensional structure, where one enantiomer may be therapeutic while the other is inactive or even harmful. This compound belongs to the esteemed class of Evans chiral auxiliaries, powerful tools designed to guide chemical reactions to produce a specific stereoisomer with high selectivity.[1] Derived from the amino acid (S)-phenylalanine, this compound acts as a temporary chiral handle. It is covalently attached to a prochiral substrate, directs a stereoselective transformation—typically an alkylation, aldol, or acylation reaction—and is subsequently cleaved, leaving behind a newly formed chiral center in the target molecule. This guide provides a comprehensive overview of the physicochemical properties, core synthetic principles, experimental protocols, and applications of this compound.

Physicochemical and Spectroscopic Data

The physical properties of this compound are foundational to its handling, reaction setup, and purification. Below is a summary of its key data, with data for its parent compound, (S)-4-Benzyl-2-oxazolidinone, included for context and comparison.

| Property | This compound | (S)-4-Benzyl-2-oxazolidinone (Parent Auxiliary) |

| CAS Number | 143965-32-6[2] | 90719-32-7 |

| Molecular Formula | C16H21NO3[2] | C10H11NO2 |

| Molecular Weight | 275.34 g/mol [2] | 177.20 g/mol [3] |

| Appearance | White to off-white crystalline solid[3] | White to very slightly yellow crystalline powder[4] |

| Melting Point | Not available | 86-88 °C |

| Boiling Point | 430.8 ± 14.0 °C (Predicted)[2] | 398.8 °C at 760 mmHg[4] |

| Density | 1.133 ± 0.06 g/cm³ (Predicted)[2] | 1.2 ± 0.1 g/cm³[4] |

| Solubility | Soluble in organic solvents like dichloromethane, ethanol, and ether; sparingly soluble in water.[3] | Insoluble in water.[4] |

| Optical Rotation | Not available | [α]20/D −63°, c = 1 in chloroform |

Core Principle: Mechanism of Stereocontrol

The efficacy of this compound as a chiral auxiliary is rooted in its rigid, predictable conformational arrangement, which dictates the trajectory of incoming reagents. The causality behind its stereodirecting power can be explained in a few key steps:

-

Conformational Lock: Upon N-acylation with the hexanoyl group, the amide bond's rotation is restricted. The carbonyl groups of the oxazolidinone ring and the hexanoyl chain preferentially adopt an anti-periplanar orientation to minimize dipole-dipole repulsion.

-

Chelation and Enolate Geometry: In the presence of a strong base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS), a lithium or sodium enolate is formed. The metal cation chelates to both the enolate oxygen and the oxazolidinone carbonyl oxygen, locking the structure into a rigid five-membered ring. This chelation forces a specific (Z)-enolate geometry.

-

Steric Shielding: The bulky benzyl group at the C4 position of the oxazolidinone ring effectively blocks one face of the planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered opposite face.

-

Diastereoselective Bond Formation: This controlled approach results in the formation of a new carbon-carbon bond on a specific side of the molecule, leading to a product with a high degree of diastereoselectivity.

-

Auxiliary Cleavage: After the desired chiral center is installed, the auxiliary is cleaved under mild conditions (e.g., hydrolysis with lithium hydroxide/hydrogen peroxide) to yield the chiral carboxylic acid and recover the parent (S)-4-Benzyl-2-oxazolidinone, which can often be recycled.[5]

The following diagram illustrates this entire workflow, which is the cornerstone of Evans asymmetric synthesis.

Sources

Understanding Z-enolate geometry in hexanoyl oxazolidinone aldol reactions

Topic: Understanding Z-enolate geometry in hexanoyl oxazolidinone aldol reactions Content Type: Technical Whitepaper Audience: Senior Researchers and Medicinal Chemists

Executive Summary

The Evans aldol reaction utilizing hexanoyl oxazolidinone is the gold standard for synthesizing polyketide fragments and complex APIs requiring precise stereochemical control. The reaction's fidelity hinges entirely on the exclusive formation of the (Z)-enolate .

For a hexanoyl substrate (

Mechanistic Foundation: The Kinetics of Z-Enolate Formation

The stereochemical outcome of the Evans aldol is determined before the aldehyde is even introduced. It is strictly controlled by the geometry of the enolate.

-

(Z)-Enolate

1,2-Syn Aldol (Evans Syn) -

(E)-Enolate

1,2-Anti Aldol (Non-Evans Anti)

Why Boron Triflates Favor Z-Geometry

Unlike lithium enolates, which can suffer from equilibration or mixed aggregates, boron enolates formed via "soft enolization" (

In the case of hexanoyl oxazolidinone:

-

Coordination: The carbonyl oxygen coordinates to the highly Lewis acidic boron atom of dibutylboron triflate (

). -

Deprotonation: The tertiary amine (DIPEA) removes the

-proton.

The Steric Argument: The exclusive formation of the (Z)-enolate arises from the transition state of the deprotonation step. The boron-oxygen bond is significantly shorter (1.4–1.5 Å) than metal-oxygen bonds in Li or Ti enolates. This tightness amplifies steric clashes.

-

Z-Transition State: The

-butyl chain of the hexanoyl group is oriented away from the bulky dibutylboron moiety. -

E-Transition State: The

-butyl chain would be forced into a severe steric clash with the ligands on the boron atom.

Consequently, the use of

Figure 1: Kinetic pathway for the exclusive formation of Z-enolate via soft enolization.

The Zimmerman-Traxler Transition State

Once the (Z)-enolate is formed, the reaction with the aldehyde proceeds through the Zimmerman-Traxler six-membered chair-like transition state.[1][2][3][4]

Stereocontrol Logic

-

Chair Conformation: The boron atom chelates both the enolate oxygen and the aldehyde oxygen, locking them into a rigid ring.

-

Equatorial Preference: The aldehyde's R-group (

) prefers the pseudo-equatorial position to minimize 1,3-diaxial interactions. -

Facial Selectivity: The chiral auxiliary (oxazolidinone) blocks one face of the enolate (the Si-face), forcing the aldehyde to attack from the Re-face.

For the hexanoyl (Z)-enolate, this rigid assembly forces the formation of the 2,3-syn relationship in the final product.

Figure 2: The Zimmerman-Traxler model illustrating the translation of Z-geometry into Syn-stereochemistry.

Validated Experimental Protocol

This protocol is optimized for hexanoyl oxazolidinone (approx. 1.0 mmol scale). The temperature cycling is critical: reagents are added cold to prevent decomposition, but enolization requires 0°C to proceed to completion.

Reagents:

-

Substrate: Hexanoyl oxazolidinone (1.0 equiv)

-

Lewis Acid:

(1.0 M in DCM, 1.1 equiv) — Must be clear/colorless. Pink/brown indicates decomposition. -

Base: DIPEA (Hunig's Base, 1.2 equiv) — Distilled from CaH2.

-

Solvent: Anhydrous

.

Step-by-Step Workflow

| Step | Action | Critical Parameter / Observation |

| 1 | Setup | Flame-dry flask, |

| 2 | Cooling | Cool solution to -78°C (dry ice/acetone bath). |

| 3 | Lewis Acid | Add |

| 4 | Base Addn | Add DIPEA dropwise. Do not allow temp to rise yet. |

| 5 | Enolization | CRITICAL: Warm reaction to 0°C (ice bath) and stir for 30 mins. |

| 6 | Re-Cooling | Cool reaction mixture back to -78°C . |

| 7 | Aldehyde | Add aldehyde (1.2–1.5 equiv) dropwise (neat or in minimal DCM). |

| 8 | Reaction | Stir at -78°C for 1 hr, then warm to 0°C for 1 hr. |

| 9 | Quench | Add pH 7 buffer and MeOH. |

| 10 | Oxidation | Add 30% |

Note on Step 5: Many protocols fail because the user keeps the reaction at -78°C during enolization. The formation of the boron enolate is slow at -78°C; warming to 0°C ensures quantitative conversion to the (Z)-enolate.

Note on Step 10 (Oxidative Workup): This step is mandatory to cleave the C-B bond. Without peroxide, the product remains complexed to boron, leading to poor mass recovery and emulsion issues during extraction.

Troubleshooting & Optimization

Common Failure Modes

-

Low Diastereoselectivity (dr < 10:1):

-

Cause: Incomplete enolization or "Hard" enolization conditions.

-

Fix: Ensure the 0°C enolization period is strictly followed. Verify DIPEA quality (amine salts can catalyze equilibration).

-

Check: Switch from

to DIPEA to increase steric bulk, reinforcing the kinetic Z-preference.

-

-

Low Yield:

-

Cause: Degraded

(triflic acid formation). -

Fix: The reagent is extremely moisture sensitive. If the neat liquid is fuming excessively or colored, distill it or purchase a fresh bottle.

-

-

Hexanoyl Chain Aggregation:

-

Cause: Longer alkyl chains (

) can cause solubility issues at -78°C in pure DCM. -

Fix: If the reaction mixture becomes heterogeneous at -78°C, dilute the concentration to 0.1 M.

-

References

-

Evans, D. A., et al. (1981).[5][6] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[7]

-

Evans, D. A., et al. (2017).[6] "Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates." The Journal of Organic Chemistry. [6]

-

Heathcock, C. H. (1981). "Acyclic stereocontrol through the aldol condensation." Science.

-

Zimmerman, H. E., & Traxler, M. D. (1957).[4][5] "The Stereochemistry of the Ivanov and Reformatsky Reactions." Journal of the American Chemical Society.[7]

Sources

- 1. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Aldol reaction [chemistrynewlight.blogspot.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. scribd.com [scribd.com]

- 7. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

Technical Guide: Stability & Reactivity of (S)-4-Benzyl-3-hexanoyl-2-oxazolidinone Under Basic Conditions

Executive Summary

This technical guide analyzes the stability profile of (S)-4-Benzyl-3-hexanoyl-2-oxazolidinone , a classic Evans auxiliary adduct, specifically under basic environments. For the synthetic chemist, this molecule presents a duality: it must be kinetically stable enough to endure deprotonation by strong bases (enolization) without degradation, yet thermodynamically labile enough to undergo hydrolytic cleavage when the auxiliary is no longer needed.

This guide details the operational windows for these two opposing requirements, providing validated protocols for enolate generation (stability zone) and oxidative hydrolysis (cleavage zone).

Structural Dynamics & The Stability Paradox

The core of the Evans auxiliary technology relies on the unique electronic properties of the N-acyl oxazolidinone scaffold.

The Electrophilic Competition

The molecule contains two electrophilic carbonyl centers susceptible to attack by bases or nucleophiles:

-

Exocyclic Carbonyl (C=O_acyl): The desired site for enolization (deprotonation at

-position) and eventual cleavage. -

Endocyclic Carbonyl (C=O_carbamate): Part of the oxazolidinone ring. Attack here leads to "endocyclic cleavage," destroying the auxiliary and yielding an undesired amino-alcohol derivative.

The pKa Landscape

To understand stability, one must quantify acidity. The

| Site | Approx. pKa (DMSO) | Significance |

| ~18–20 | Accessible by bases like LDA/LiHMDS for enolization. | |

| Standard Amide | ~30 | Much harder to deprotonate; requires harsher conditions. |

| Hydroperoxide (HOO-) | 11.6 | The active nucleophile for cleavage (see Section 3). |

| Hydroxide (HO-) | 15.7 | More basic than HOO-, leading to higher risk of racemization. |

Stability During Enolization (The "Safe Zone")

Objective: Generate the (Z)-enolate for asymmetric alkylation/aldol reactions without cleaving the auxiliary or racemizing the stereocenter.

Mechanism of Stability

At low temperatures (-78°C), strong, bulky bases like LiHMDS or LDA effect kinetic deprotonation. The steric bulk of the base prevents nucleophilic attack at either carbonyl. Stability is maintained because the deprotonation rate (

Protocol: High-Fidelity Enolization

Critical Control Point: Temperature must remain below -60°C. Warming to 0°C allows the kinetic enolate to equilibrate to the thermodynamic enolate or undergo decomposition.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Base: LiHMDS (1.1 equiv, 1.0 M in THF)

-

Solvent: Anhydrous THF

Workflow:

-

Cooling: Cool a solution of the substrate in THF to -78°C (internal probe required).

-

Addition: Add LiHMDS dropwise over 10 minutes.

-

Why: Slow addition prevents local exotherms that could trigger cleavage.

-

-

Aging: Stir at -78°C for 30–45 minutes.

-

Stability Check: The solution should remain clear/pale yellow. Darkening indicates decomposition.

-

-

Reaction: Add electrophile immediately. Do not store the enolate.

Visualizing the Stability Pathways

Figure 1: Decision tree illustrating the divergence between kinetic stability (enolization) and thermodynamic instability (cleavage/degradation).

Controlled Instability: Cleavage Protocols

Objective: Remove the auxiliary to release the hexanoic acid derivative (or modified product) while recovering the oxazolidinone.

The "Endocyclic" Problem

Using strong hydroxide (NaOH/LiOH) alone often leads to endocyclic cleavage , where the hydroxide attacks the ring carbonyl (carbamate), destroying the auxiliary.

The LiOH / H2O2 Solution

The standard for stability-controlled cleavage is the LiOH/H2O2 system.

-

Mechanism: Hydrogen peroxide (pKa 11.6) is deprotonated by LiOH to form the hydroperoxide anion (

). -

Why it works: Although

is less basic than

Protocol: Oxidative Hydrolysis

Safety Note: This reaction generates

| Parameter | Specification | Reason |

| Solvent | THF:Water (3:1 or 4:1) | The hexanoyl chain is lipophilic; high THF ratio ensures solubility. |

| Temperature | 0°C start | 0°C minimizes side reactions; RT drives conversion. |

| Reagents | LiOH (2.0 eq), H2O2 (4.0 eq) | Excess H2O2 ensures |

| Quench | Na2SO3 (1.5 M) | Mandatory: Reduces unreacted peroxides before extraction. |

Step-by-Step Workflow:

-

Dissolve substrate in THF/Water at 0°C.

-

Add

(30% wt) followed by LiOH (solid or solution). -

Stir at 0°C for 1 hour, then warm to room temperature.

-

Monitoring: TLC will show the disappearance of the UV-active imide and appearance of the liberated auxiliary (more polar).

-

Quench: Cool to 0°C. Add aqueous

slowly. Check for peroxide with starch-iodide paper. -

Workup: Acidify aqueous layer to pH 2 to precipitate the acid product; extract auxiliary from organic layer.

Cleavage Mechanism Diagram

Figure 2: The oxidative hydrolysis workflow, prioritizing the exocyclic cleavage pathway.

Degradation & Troubleshooting

When stability fails, it usually manifests in two ways:

-

Racemization:

-

Cause: Presence of unreacted starting material acting as a proton source during enolization, or high temperature during hydrolysis.

-

Fix: Ensure full deprotonation (use titration indicators like diphenylacetic acid if unsure of LDA titer) and keep hydrolysis at 0°C as long as possible.

-

-

Ring Opening (Endocyclic Cleavage):

-

Cause: Insufficient

relative to LiOH. If peroxide is consumed, the remaining -

Fix: Always add

before or simultaneously with LiOH. Maintain a stoichiometric excess of peroxide (2:1 ratio of H2O2:LiOH).

-

References

-

Evans, D. A.; Britton, T. C.; Ellman, J. A. "Contrasteric carboximide hydrolysis with lithium hydroperoxide." Tetrahedron Letters, 1987 , 28(49), 6141–6144. Link

-

Krenske, E. H.; et al.[1][2] "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn." Australian Journal of Chemistry, 2023 , 76(12), 847–853.[1] Link

-

Gage, J. R.; Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 1990 , 68, 83. Link

Sources

Introduction to Asymmetric Alkylation Using Hexanoyl Evans Auxiliaries

Executive Summary

This technical guide details the protocol for installing a hexanoyl (C6) chain onto an Evans oxazolidinone auxiliary and subsequently performing an asymmetric alkylation. This methodology is a cornerstone of medicinal chemistry for synthesizing enantiomerically pure

Mechanistic Foundation

The high stereoselectivity of Evans alkylation relies on the formation of a rigid, chelated metal enolate. When the

The Chelation Model

The lithium cation (

-

Z-Enolate Geometry: The Z-isomer is favored due to the minimization of 1,3-allylic strain between the auxiliary and the enolate double bond.

-

Facial Selectivity: The electrophile (

) attacks from the face opposite the auxiliary's substituent (the Re or Si face, depending on the auxiliary's absolute configuration).

Visualization: Z-Enolate Transition State

The following diagram illustrates the steric shielding and the trajectory of the electrophile.

Caption: Logical flow from auxiliary selection to the stereoselective formation of the alkylated product.

Strategic Planning

Choice of Auxiliary

-

Evans (Valine-derived): (S)-4-isopropyl-2-oxazolidinone.

-

Pros: Commercially available, inexpensive, high crystallinity of products.

-

Best for: Standard alkylations where the electrophile is not extremely bulky.

-

-

Super-Evans (Phenylalanine-derived): (S)-4-benzyl-2-oxazolidinone.

-

Pros: The benzyl group offers a larger steric wall, often providing higher selectivity for difficult substrates.

-

Best for: Reactions requiring maximum stereocontrol.

-

Base Selection

-

LDA (Lithium Diisopropylamide): The gold standard. Generates the tightest lithium chelate, maximizing stereoselectivity.

-

NaHMDS (Sodium Hexamethyldisilazide): Generates a sodium enolate.[2][3]

-

Use Case: Sodium enolates are more reactive. Use NaHMDS if the alkylation with LDA is sluggish (e.g., with unreactive alkyl iodides). However, the sodium chelate is looser, which may slightly erode selectivity [1].

-

The Hexanoyl Specifics

The hexanoyl chain (C6) is lipophilic. Purification of the intermediate

Step-by-Step Protocol

Phase 1: Acylation (Synthesis of N-Hexanoyl Auxiliary)

Objective: Attach the hexanoyl chain to the oxazolidinone.

-

Setup: Flame-dry a round-bottom flask and cool under

. -

Dissolution: Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in dry THF (0.2 M). Cool to -78°C.[3][4][5][6]

-

Deprotonation: Add n-BuLi (1.05 equiv) dropwise. Stir for 30 min. Note: The lithiated auxiliary often precipitates as a white solid.

-

Acylation: Add hexanoyl chloride (1.1 equiv) dropwise.

-

Warm & Quench: Allow to warm to 0°C over 1 hour. Quench with saturated

. -

Workup: Extract with EtOAc, wash with

and brine. Dry over -

Purification: Flash chromatography (10-20% EtOAc/Hexanes).

Phase 2: Asymmetric Alkylation (The Core Reaction)

Objective: Install the

| Reagent | Equivalents | Role |

| N-Hexanoyl Imide | 1.0 | Substrate |

| LDA | 1.1 - 1.2 | Base for enolization |

| Electrophile (R-X) | 3.0 - 5.0 | Alkylating agent |

| THF | Solvent | Medium (0.1 M) |

Protocol:

-

Generate LDA: In a separate flask, mix diisopropylamine (1.2 equiv) and n-BuLi (1.15 equiv) in THF at -78°C. Warm to 0°C for 15 min, then cool back to -78°C.

-

Enolization: Cannulate the solution of

-hexanoyl imide (in THF) dropwise into the LDA solution at -78°C.-

Critical: Rinse the cannulation needle with fresh THF to ensure quantitative transfer.

-

Time: Stir at -78°C for 45-60 minutes to ensure complete formation of the Z-enolate.

-

-

Alkylation: Add the electrophile (e.g., Benzyl bromide, Allyl iodide) neat or in minimal THF.

-

Note: For reactive electrophiles (allylic/benzylic), -78°C is sufficient. For unreactive alkyl iodides, warming to -20°C or 0°C may be required (monitor by TLC).

-

-

Quench: Once complete, quench with acetic acid (2 equiv) in ether or saturated

at -78°C. -

Workup: Standard extraction.

-

Purification: Flash chromatography. The diastereomers are often separable, but the high selectivity usually renders this unnecessary for the major isomer.

Phase 3: Cleavage (Hydrolysis)

Objective: Remove the auxiliary to yield the chiral acid.

Method:

-

Dissolve the alkylated imide in THF/Water (3:1) at 0°C.

-

Add

(4 equiv, 30% w/w) followed by -

Stir at 0°C until consumption of starting material (~1-3 h).

-

Quench: Add

(1.5 equiv per mole of oxidant) to destroy excess peroxide.-

Safety: Verify peroxide absence with starch-iodide paper before concentration.

-

-

Recovery: Extract the chiral auxiliary with

. Then acidify the aqueous layer (pH 1-2) and extract the chiral acid with EtOAc.

Troubleshooting & Expert Insights

"The Oxygen Problem"

When using

-

Cause:

can decompose to -

Solution: Ensure the reaction is kept strictly at 0°C. If gas evolution is observed, quench immediately and switch to a milder cleavage method (e.g.,

generated in situ) or ensure the

Incomplete Enolization

If you recover starting material despite adding excess electrophile:

-

Diagnosis: The enolization was likely incomplete or the enolate was protonated by adventitious moisture.

-

Fix: Ensure the LDA is high quality (titrate n-BuLi). Increase enolization time to 1 hour. Dry the imide by azeotroping with benzene or toluene prior to reaction.

Sluggish Alkylations

For unreactive electrophiles (e.g., ethyl iodide):

-

Additives: Addition of dry HMPA or DMPU (1-2 equiv) can accelerate the reaction by disrupting lithium aggregates, though this may slightly lower stereoselectivity.

-

Alternative Base: Switch to NaHMDS to generate the more reactive sodium enolate [3].

Workflow Visualization

Caption: Operational workflow for the synthesis of chiral hexanoic acid derivatives.

References

-

Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982).[1] Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739. Link

-

Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141-6144. Link

-

Myers, A. G., et al. (1994). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 116(20), 9361–9362. Link

Sources

- 1. chemtube3d.com [chemtube3d.com]

- 2. researchgate.net [researchgate.net]

- 3. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 5. uwindsor.ca [uwindsor.ca]

- 6. york.ac.uk [york.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. york.ac.uk [york.ac.uk]

- 9. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. youtube.com [youtube.com]

Methodological & Application

Application Note: High-Fidelity Enolization of (S)-4-Benzyl-3-hexanoyl-2-oxazolidinone using LiHMDS for Asymmetric Synthesis

Abstract

This document provides a comprehensive technical guide for the stereoselective enolization of (S)-4-Benzyl-3-hexanoyl-2-oxazolidinone, a widely used Evans chiral auxiliary derivative.[1][2] We detail the mechanistic rationale for using Lithium Hexamethyldisilazide (LiHMDS) to generate the corresponding (Z)-enolate with exceptional fidelity, a critical step for subsequent diastereoselective carbon-carbon bond-forming reactions. This guide includes a field-proven, step-by-step protocol, safety considerations, troubleshooting advice, and the scientific principles governing the reaction's selectivity, tailored for researchers in synthetic chemistry and drug development.

Introduction and Scientific Rationale

The construction of stereochemically defined molecules is a cornerstone of modern drug discovery and materials science. Chiral auxiliaries are powerful tools that enable the control of stereochemistry during synthesis, and among the most reliable and versatile are the oxazolidinones developed by David A. Evans.[3][4] These auxiliaries, often derived from readily available amino acids like phenylalanine, allow for highly diastereoselective transformations such as alkylations, Michael additions, and aldol reactions.[5]

The central principle of this methodology lies in the temporary attachment of the chiral auxiliary to a prochiral substrate, in this case, forming this compound. The subsequent enolization of this N-acyl imide must proceed with high geometric selectivity to ensure the overall stereochemical outcome of the synthetic sequence.

Why LiHMDS? The Causality Behind Reagent Selection

The choice of base is critical. Lithium Hexamethyldisilazide (LiHMDS) is a premier choice for this transformation for several key reasons:

-

High Steric Hindrance: The bulky trimethylsilyl groups on the nitrogen atom render LiHMDS a potent, yet non-nucleophilic, base.[6] This prevents unwanted side reactions, such as the addition of the base to the carbonyl group of the oxazolidinone.

-

Kinetic Control: At low temperatures (typically -78 °C), deprotonation is rapid and effectively irreversible, favoring the formation of the kinetically favored enolate.[7]

-

Geometric Selectivity for the (Z)-Enolate: The stereochemical information encoded in the chiral auxiliary is translated into the enolate geometry. A key conformational preference of the N-acyl group is to orient the two carbonyl dipoles in an anti-periplanar fashion to minimize repulsion. This conformation presents the α-proton for abstraction in a manner that, upon deprotonation with a bulky base like LiHMDS, overwhelmingly forms the (Z)-enolate.[3][4][8] This geometric isomer is paramount for achieving high diastereoselectivity in subsequent reactions.

The mechanism of LiHMDS-mediated enolization can be complex, often involving aggregates of the base (monomers and dimers) that are influenced by the solvent system.[6][9][10] However, under the rigorously controlled conditions outlined below, the predictable formation of the (Z)-lithium enolate is exceptionally reliable.

Diagram 1: Mechanism of (Z)-Enolate Formation The diagram below illustrates the LiHMDS-mediated deprotonation, highlighting the key conformation that leads to the desired (Z)-enolate. The bulky benzyl group of the auxiliary is poised to shield one face of the resulting enolate.

Caption: LiHMDS selectively deprotonates the substrate to form the lithium (Z)-enolate.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to anhydrous conditions and precise temperature control is essential for reproducibility and high selectivity.

Materials and Reagents

| Reagent | CAS Number | Recommended Purity | Typical Supplier | Notes |

| This compound | 143965-32-6 | >98% | Major suppliers | Ensure substrate is dry before use. |

| Lithium Hexamethyldisilazide (LiHMDS) | 4039-32-1 | 1.0 M in THF | Major suppliers | Highly reactive; handle under inert gas.[11][12] |

| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | >99.9%, <50 ppm H₂O | Major suppliers | Use from a solvent purification system or freshly opened bottle. |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | Reagent Grade | Major suppliers | For quenching the reaction. |

| Diethyl Ether (Et₂O), Anhydrous | 60-29-7 | Reagent Grade | Major suppliers | For extraction. |

| Magnesium Sulfate (MgSO₄), Anhydrous | 7487-88-9 | Reagent Grade | Major suppliers | For drying organic layers. |

Equipment

-

Oven-dried, two-neck round-bottom flask with a magnetic stir bar

-

Septa and nitrogen or argon gas inlet/outlet (balloon or bubbler)

-

Syringes and needles for liquid transfers

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Magnetic stir plate

-

Rotary evaporator

-

Standard glassware for work-up and purification

Critical Safety Precautions

-

LiHMDS: Lithium hexamethyldisilazide is corrosive, flammable, and reacts violently with water, releasing flammable gases.[12][13] It can cause severe skin and eye burns.[14] Always handle LiHMDS solutions in a fume hood under an inert atmosphere. Wear flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves.

-

Anhydrous Solvents: Anhydrous THF is highly flammable and can form explosive peroxides upon exposure to air.[14] Never distill to dryness. Ensure proper grounding of equipment.

-

Low Temperatures: A dry ice/acetone bath is extremely cold (-78 °C). Handle with cryogenic gloves to prevent thermal burns.

-

Quenching: The quenching of reactive organolithium species is exothermic. Perform the quench slowly at low temperatures.

Step-by-Step Enolization Procedure

Diagram 2: Experimental Workflow

Caption: Step-by-step workflow for the LiHMDS-mediated enolization protocol.

Procedure:

-

Preparation: Assemble an oven-dried, 50 mL two-neck round-bottom flask containing a magnetic stir bar. Seal the necks with rubber septa and establish an inert atmosphere by purging with dry nitrogen or argon.

-

Reaction Setup: Through one septum, add this compound (e.g., 1.00 g, 3.63 mmol, 1.0 equiv). Using a syringe, add anhydrous THF (e.g., 18 mL, to achieve a 0.2 M solution) and stir until the solid is fully dissolved.

-

Cooling: Immerse the flask in a dry ice/acetone bath and allow the internal temperature to stabilize at -78 °C. Causality Note: This low temperature is crucial for ensuring the reaction is under kinetic control, which maximizes the geometric selectivity of the enolate.

-

Base Addition: Using a syringe, add a 1.0 M solution of LiHMDS in THF (e.g., 3.8 mL, 3.8 mmol, 1.05 equiv) dropwise to the stirring solution over 10 minutes. Ensure the internal temperature does not rise above -75 °C. A slight color change (e.g., to pale yellow) is often observed. Causality Note: Slow addition prevents localized heating that could compromise selectivity. A slight excess of base ensures complete conversion of the substrate.

-

Enolization: Stir the reaction mixture at -78 °C for 1 hour. This aging period allows for the complete and clean formation of the lithium (Z)-enolate.

-

Subsequent Reaction (Example: Aldol Addition): The generated enolate is now ready for reaction. For example, an aldehyde (e.g., isobutyraldehyde, 1.1 equiv) can be added dropwise at -78 °C. The reaction is then stirred for 1-2 hours before quenching.

-

Quenching: Slowly add saturated aqueous NH₄Cl solution (10 mL) to the reaction flask while it is still at -78 °C to quench any remaining reactive species.

-

Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, dilute with diethyl ether (30 mL), and wash with water (2 x 20 mL) and brine (20 mL).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired diastereomerically enriched product.

Expected Results and Troubleshooting

Under these conditions, the formation of the (Z)-enolate is expected to be nearly quantitative. In a subsequent aldol reaction, diastereomeric ratios (d.r.) exceeding 95:5 are commonly achieved.

| Problem | Possible Cause | Recommended Solution |

| Low Yield of Product | 1. Incomplete enolization. 2. Presence of moisture in reagents/glassware. 3. Temperature rose significantly during base addition. | 1. Increase enolization time to 1.5 hours or use 1.1 equiv of LiHMDS. 2. Ensure all glassware is oven-dried and solvents are strictly anhydrous. 3. Add base more slowly and ensure efficient cooling. |

| Poor Diastereoselectivity | 1. Enolization temperature was too high (>-70 °C). 2. Incorrect enolate geometry formed. 3. Enolate equilibration. | 1. Maintain a strict temperature of -78 °C. Use a calibrated low-temperature thermometer. 2. Confirm the use of a hindered base like LiHMDS. 3. Use the enolate immediately after formation; do not let it warm before adding the electrophile. |

| Multiple Side Products | 1. Decomposition of the substrate or product. 2. Reaction with atmospheric oxygen or CO₂. | 1. Ensure the reaction and quench are performed at low temperatures. 2. Maintain a positive pressure of inert gas throughout the entire procedure. |

Conclusion

The LiHMDS-mediated enolization of this compound is a robust and highly selective method for generating the (Z)-enolate, a key intermediate in asymmetric synthesis. The success of this protocol hinges on the rational choice of a sterically demanding, non-nucleophilic base and strict adherence to anhydrous, low-temperature conditions to ensure kinetic control. By following this detailed guide, researchers can reliably access valuable chiral building blocks for the synthesis of complex molecules with high stereochemical precision.

References

-

Alfa Chemistry. Evans Aldol Reaction.

-

Chem-Station. Evans Aldol Reaction. (2014-04-18).

-

Reyes-Rodriguez, G. J., Algera, R. F., & Collum, D. B. (2017). Lithium Hexamethyldisilazide-Mediated Enolization of Acylated Oxazolidinones: Solvent, Cosolvent, and Isotope Effects on Competing Monomer- and Dimer-Based Pathways. Journal of the American Chemical Society, 139(3), 1233–1244.

-

Tokyo Chemical Industry Co., Ltd. Evans Aldol Reaction.

-

Reyes-Rodriguez, G. J., et al. (2017). Lithium Hexamethyldisilazide Mediated Enolization of Acylated Oxazolidinones: Solvent, Cosolvent, and Isotope Effects on Competing Monomer- and Dimer-Based Pathways. PMC.

-

OChem Explained. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. YouTube.

-

Ganga, V., et al. (2010). Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society, 132(36), 12695–12703.

-

Loba Chemie. (2019). LITHIUM- HMDS 20% (1M) IN THF MSDS.

-

Sun, X., et al. (2008). Lithium Hexamethyldisilazide-Mediated Enolizations: Influence of Triethylamine on E/Z Selectivities and Enolate Reactivities. PMC.

-

Godenschweger, P. F., et al. (2018). Ketone Enolization with Sodium Hexamethyldisilazide: Solvent-and Substrate-Dependent E-Z Selectivity and Affiliated Mechanisms. PMC.

-

Gelest, Inc. (2015). LITHIUM HEXAMETHYLDISILAZIDE Safety Data Sheet.

-

Gelest, Inc. (2016). LITHIUM HEXAMETHYLDISILAZIDE, 1.25M in tetrahydrofuran Safety Data Sheet.

-

DC Fine Chemicals. (n.d.). Lithium bis(trimethylsilyl)amide 1M in THF - Safety Data Sheet.

-

Ramirez, A., et al. (2018). Lithium Hexamethyldisilazide Mediated Enolization of Highly Substituted Aryl Ketones: Structural and Mechanistic Basis of the E/Z Selectivities. PMC.

-

Thompson, A., et al. (2007). Lithium Amino Alkoxide–Evans Enolate Mixed Aggregates: Aldol Addition with Matched and Mismatched Stereocontrol. PMC.

-

MilliporeSigma. (2026). LITHIUM HEXAMETHYLDISILAZIDE Safety Data Sheet.

-

Santa Cruz Biotechnology. This compound.

-

Reyes-Rodriguez, G. J. (2018). Evans Enolates: Lithium Hexamethyldisilazide-Mediated Enolization of Acylated Oxazolidinones. NSUWorks.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatile Oxazolidinone Backbone: Properties and Uses of (S)-4-Benzyl-2-oxazolidinone.

-

Macmillan Group. (2002). The Selective Aldol Reaction.

-

TCI AMERICA. Evans Aldol Reaction.

-

McNeil, A. J., & Collum, D. B. (2005). Reversible Enolization of β-Amino Carboxamides by Lithium Hexamethyldisilazide. Journal of the American Chemical Society, 127(15), 5655–5663.

-

Clay, J. M., et al. (2021). N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis. Molecules, 26(11), 3232.

-

University of Liverpool. Evans Enolate Alkylation-Hydrolysis.

-

University of California, Irvine. Chapter 1: Enolate Alkylations.

-

Google Patents. Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone.

-

ResearchGate. (S)-4-Benzyl-2-oxazolidinone.

-

Sigma-Aldrich. (S)-(+)-4-Benzyl-3-propionyl-2-oxazolidinone 99%.

-

Burke, S. D., Fobare, W. F., & Pacofsky, G. J. (1983). Chelation control of enolate geometry. Acyclic diastereoselection via the enolate Claisen rearrangement. The Journal of Organic Chemistry, 48(26), 5221–5228.

-

Sun, X., & Collum, D. B. (1999). Structure and reactivity of lithium diisopropylamide (LDA) in hydrocarbon solutions. Formation of unsolvated ketone, ester, and carboxamide enolates. The Journal of Organic Chemistry, 64(22), 8043–8049.

-

Making Molecules. Lithium enolates & enolate equivalents. (2024-07-15).

-

Chem Org Chem. (2024). LDA| Lithium diisopropylamide|Li-Enolate| Cross-Aldol|Problem Solved. YouTube.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Evans Aldol Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. Lithium Hexamethyldisilazide Mediated Enolization of Acylated Oxazolidinones: Solvent, Cosolvent, and Isotope Effects on Competing Monomer- and Dimer-Based Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]

- 8. youtube.com [youtube.com]

- 9. "Lithium Hexamethyldisilazide-Mediated Enolization of Acylated Oxazolid" by Gabriel J. Reyes-Rodriguez, Russell F. Algera et al. [nsuworks.nova.edu]

- 10. "Evans Enolates: Lithium Hexamethyldisilazide-Mediated Enolization of A" by Gabriel J. Reyes-Rodriguez, Russell F. Algera et al. [nsuworks.nova.edu]

- 11. lobachemie.com [lobachemie.com]

- 12. gelest.com [gelest.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. dcfinechemicals.com [dcfinechemicals.com]

Application Note: Transesterification Strategies for the Removal of (S)-4-benzyl-2-oxazolidinone Auxiliary

Executive Summary

The removal of the Evans auxiliary ((S)-4-benzyl-2-oxazolidinone) is a critical juncture in asymmetric synthesis.[1] While hydrolytic cleavage (LiOH/H₂O₂) is standard for generating carboxylic acids, transesterification is the superior strategy when the target is an ester.[2] Direct transesterification avoids the two-step sequence of hydrolysis followed by esterification, minimizing the risk of epimerization at the sensitive

This Application Note details three field-proven methodologies for cleaving the Evans auxiliary to yield esters:

-

Lithium Alkoxide Mediated Cleavage: The standard for high reactivity.[2]

-

Titanium(IV) Alkoxide Mediated Cleavage: A mild, Lewis-acid driven protocol for acid-sensitive substrates.[2]

-

Lanthanide Triflate Catalysis: A neutral, chemoselective approach.[2]

Mechanistic Analysis: The Regioselectivity Challenge

The primary challenge in cleaving oxazolidinone imides is regioselectivity .[2] The nucleophile can attack either the exocyclic carbonyl (desired pathway, yielding the ester and recovering the auxiliary) or the endocyclic carbonyl (undesired pathway, opening the ring and destroying the auxiliary).

The "Endocyclic vs. Exocyclic" Divergence

Unlike simple esters, the Evans auxiliary possesses two electrophilic sites.[2]

-

Path A (Desired): Attack at the exocyclic imide carbonyl.[2]

-

Path B (Undesired): Attack at the endocyclic carbamate carbonyl.[2]

Research indicates that while hydroxide (LiOH) often favors endocyclic attack (leading to ring opening), alkoxides (LiOR) and hydroperoxides (LiOOH) favor exocyclic cleavage.[2] This preference is dictated by the breakdown rates of the tetrahedral intermediate rather than the initial attack.[3] The lithium cation plays a crucial role in chelating the 1,3-dicarbonyl system, activating the exocyclic carbonyl and stabilizing the leaving group (the oxazolidinone anion).

Figure 1: Divergent pathways in the nucleophilic attack on Evans imides.[2] Path A is the objective of the protocols below.

Experimental Protocols

Method A: Lithium Alkoxide Transesterification (Standard)

Best for: Robust substrates, methyl/benzyl esters, and maximizing auxiliary recovery.[2] Mechanism: Direct nucleophilic displacement by a highly reactive lithium alkoxide species.[2]

Reagents

-

Substrate: N-Acyl (S)-4-benzyl-2-oxazolidinone (1.0 equiv)

-

Alcohol: Methanol (anhydrous) or Benzyl Alcohol (anhydrous)[2]

-

Reagent: n-Butyllithium (2.5 M in hexanes) or pre-formed LiOMe

-

Solvent: THF (anhydrous)

Protocol

-

Preparation of Li-Alkoxide:

-

Substrate Addition:

-

Reaction:

-

Stir at 0 °C for 1–3 hours. Monitor by TLC (the auxiliary is more polar than the ester product).[2]

-

-

Quench:

-

Workup:

Method B: Titanium(IV) Ethoxide Mediated Cleavage

Best for: Acid-sensitive substrates, substrates prone to epimerization under strong base, and ethyl esters.[2] Mechanism: Lewis acid activation of the imide carbonyls by Ti(IV), facilitating ligand exchange with ethoxide.[2]

Reagents

-

Substrate: N-Acyl oxazolidinone (1.0 equiv)

-

Reagent: Titanium(IV) ethoxide (Ti(OEt)₄) (1.0 – 2.0 equiv)[2]

-

Solvent: Ethanol (absolute)[2]

Protocol

-

Setup:

-

Dissolve the substrate (1.0 equiv) in absolute ethanol (0.2 M).

-

-

Activation:

-

Reaction:

-

Heat the mixture to reflux (approx. 80 °C) .

-

Stir for 6–12 hours.

-

Optimization: If the substrate is extremely sensitive, run at 40–50 °C for 24 hours.[2]

-

-

Workup (Emulsion Management):

-

Add water (approx. 2% volume of solvent) to hydrolyze the titanium species.[2] A white precipitate (TiO₂) will form.[2]

-

Filtration: Filter the mixture through a pad of Celite to remove the titanium salts. Wash the pad with EtOAc.[2]

-

Concentrate the filtrate and purify via column chromatography.[2][4]

Method C: Lanthanum(III) Triflate Catalyzed Transesterification

Best for: "Green" chemistry requirements, neutral conditions, and highly functionalized substrates.[2] Mechanism: Mild Lewis acid catalysis activating the carbonyl for attack by the alcohol solvent.[2]

Reagents

-

Substrate: N-Acyl oxazolidinone (1.0 equiv)

-

Catalyst: La(OTf)₃ (0.1 – 0.3 equiv)[2]

-

Solvent: Methanol or Ethanol (anhydrous)[2]

-

Additive: Optional: Toluene (co-solvent for solubility)

Protocol

-

Setup:

-

Catalysis:

-

Add La(OTf)₃ (10–30 mol%).[2]

-

-

Reaction:

-

Stir at room temperature for 24–48 hours.

-

Acceleration: If reaction is slow, heat to 40 °C.

-

-

Workup:

Decision Matrix & Troubleshooting

Use the following logic flow to select the appropriate method for your specific substrate.

Figure 2: Decision matrix for selecting the optimal transesterification protocol.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Yield / Ring Opening | Hydroxide contamination | Ensure all reagents (especially alcohols) are strictly anhydrous.[2] Use freshly titrated n-BuLi. |

| Epimerization ( | Temperature too high or reaction too long | Strictly maintain 0 °C or lower for Method A. Switch to Method B or C (neutral conditions). |

| Incomplete Conversion | Steric hindrance | Increase catalyst loading (Method B/C) or switch to Li-Alkoxide (Method A) which is more aggressive.[2] |

| Titanium Emulsion | Improper hydrolysis of Ti | Use a Celite filtration step.[2] Add a small amount of dilute HCl during workup (if substrate tolerates) to break emulsions.[2] |

References

-

Evans, D. A.; Ennis, M. D.; Mathre, D. J. "Asymmetric alkylation reactions of chiral imide enolates.[2] A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives." Journal of the American Chemical Society, 1982 , 104(6), 1737–1739.[2]

-

Prasad, K.; Chandrakumar, K. R.; Pai, S. G. "Titanium(IV) ethoxide mediated transesterification of N-acyl-2-oxazolidinones." Tetrahedron Letters, 1998 , 39, 3065.[2]

-

Houser, J. H. "Lanthanide triflate catalyzed transesterification of N-acyloxazolidinones."[2] Synlett, 2004 , 223.[2]

-

Chow, K. H.; Quinn, R. J.; Jenkins, I. D.; Krenske, E. H. "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn."[9] Australian Journal of Chemistry, 2023 , 76, 847–853.[2] [2]

-

Sakakura, A.; Kawajiri, K.; Ohkubo, T.; Kosugi, Y.; Ishihara, K. "Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions."[7][10] Journal of the American Chemical Society, 2007 , 129(47), 14775–14779.[2][10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Titanium ethoxide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Lanthanum(III) Triflate Catalyzed Direct Amidation of Esters [organic-chemistry.org]

- 6. chemistry.williams.edu [chemistry.williams.edu]

- 7. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. UQ eSpace [espace.library.uq.edu.au]

- 10. Widely useful DMAP-catalyzed esterification under auxiliary base- and solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Step-by-step acylation of (S)-4-benzyl-2-oxazolidinone with hexanoic acid

Application Note & Protocol

Topic: Step-by-Step Acylation of (S)-4-benzyl-2-oxazolidinone with Hexanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mastering Asymmetric Synthesis with Evans Chiral Auxiliaries

In the landscape of modern organic synthesis, the predictable and high-fidelity control of stereochemistry is paramount. Chiral auxiliaries are powerful tools that enable chemists to transform achiral starting materials into enantiomerically enriched products.[1] Among these, the oxazolidinones developed by David A. Evans have become a gold standard, celebrated for their high diastereoselectivity in a wide range of carbon-carbon bond-forming reactions, including alkylations and aldol additions.[2][3]

This application note provides a detailed, step-by-step protocol for the N-acylation of (S)-4-benzyl-2-oxazolidinone with hexanoic acid. This foundational step attaches the substrate of interest to the chiral auxiliary, preparing it for subsequent diastereoselective transformations. We will delve into the mechanistic rationale for the chosen reagents and provide a robust, field-proven protocol suitable for both academic and industrial research settings.

Mechanism and Rationale: The Mixed Anhydride Approach

Directly coupling a carboxylic acid to the nitrogen of an oxazolidinone is challenging due to the low nucleophilicity of the amide nitrogen. Therefore, activation of the carboxylic acid is necessary. While conversion to an acyl chloride is a common strategy, an in-situ formation of a mixed anhydride offers a convenient and highly effective one-pot alternative.[4]

Our protocol utilizes pivaloyl chloride to activate hexanoic acid. The key steps are:

-

Formation of the Mixed Anhydride: Hexanoic acid reacts with pivaloyl chloride in the presence of a tertiary amine base, such as triethylamine (Et₃N). The base deprotonates the carboxylic acid, and the resulting carboxylate attacks the electrophilic carbonyl of pivaloyl chloride. This forms a mixed pivalic-hexanoic anhydride.

-

Directed Acylation: The bulky tert-butyl group of the pivaloyl portion of the mixed anhydride sterically hinders its corresponding carbonyl group.[5] Consequently, the nucleophilic nitrogen of (S)-4-benzyl-2-oxazolidinone preferentially attacks the more accessible hexanoyl carbonyl.

-

Product Formation: The tetrahedral intermediate collapses, releasing the desired N-hexanoyl-(S)-4-benzyl-2-oxazolidinone product and a pivalate salt.

This method is advantageous because it avoids the often harsh conditions required to synthesize acyl chlorides and can be performed in a single reaction vessel, improving operational efficiency.[4]

Visualizing the Reaction Mechanism

The following diagram illustrates the formation of the mixed anhydride and the subsequent nucleophilic attack by the Evans auxiliary.

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Lewis Acid Stoichiometry for Hexanoyl Oxazolidinone Enolates

Department: Chemical Process R&D Doc ID: TS-EVANS-004 Subject: Stoichiometry Optimization & Troubleshooting for Evans Enolates Target Audience: Process Chemists, Medicinal Chemists

Executive Summary: The "Soft" vs. "Hard" Enolization

In the asymmetric alkylation or aldol reaction of hexanoyl oxazolidinones, the choice of Lewis Acid (LA) dictates the transition state geometry and, consequently, the diastereoselectivity. The hexanoyl chain (

-

Boron (

): "Soft" enolization. Proceed via a tight Zimmerman-Traxler transition state.[1] Delivers "Evans-Syn" products reliably. -

Titanium (

): "Hard" enolization. Highly tunable (Crimmins method). Can access "Evans-Syn" or "Non-Evans Syn" depending on amine stoichiometry and additives (e.g., (-)-Sparteine).[2]

Decision Matrix: Selecting the Right Protocol

Use this logic flow to determine the optimal Lewis Acid system for your specific hexanoyl substrate goals.

Figure 1: Decision matrix for selecting Lewis Acid based on desired stereochemical outcome.

Module A: Boron-Mediated Enolization ( )

The boron enolate is the industry standard for high-fidelity "Evans-Syn" aldol adducts. The reaction is strictly kinetic, forming the Z-enolate.[1]

Optimized Stoichiometry Table

| Component | Equiv. | Role | Criticality |

| Hexanoyl Imide | 1.0 | Substrate | Limiting Reagent. |

| 1.05 - 1.1 | Lewis Acid | High. <1.0 equiv leaves unreacted SM (difficult separation). >1.2 equiv causes background aldol (poor dr). | |

| Tertiary Amine | 1.15 - 1.2 | Base (DIPEA/TEA) | Medium. Must exceed Lewis Acid equivalents to ensure full enolization. |

| Aldehyde | 1.1 - 1.5 | Electrophile | Excess ensures complete conversion of the valuable chiral auxiliary. |

Protocol: The "Soft" Enolization

-

Cooling: Cool a solution of Hexanoyl imide in anhydrous

(0.2 M) to -78°C . -

LA Addition: Add

(1.1 equiv) dropwise. Note: Solution may turn slight yellow.[3] -

Base Addition: Add DIPEA (1.2 equiv) dropwise. Stir at 0°C for 15 min to form the enolate, then re-cool to -78°C.

-

Why? Boron enolization is slow at -78°C. Warming to 0°C ensures quantitative Z-enolate formation without scrambling geometry.

-

-

Reaction: Add aldehyde. Stir 30-60 min at -78°C, then warm to 0°C.

-

Oxidative Workup (Mandatory): Treat with pH 7 buffer, MeOH, and

to cleave the B-O bond.

Troubleshooting Boron Enolates

Q: My reaction turned dark brown/black upon adding

-

Diagnosis: Your triflate is oxidized/decomposed. Fresh

should be clear or faint yellow. Dark color indicates triflic acid liberation or oxidation. -

Fix: Distill

under vacuum immediately before use.

Q: I have low diastereoselectivity (dr < 10:1).

-

Diagnosis: Incomplete enolization or "Open" transition state.

-

Fix: Ensure you warmed the enolate to 0°C before adding the aldehyde. If you kept it at -78°C the whole time, enolization was likely incomplete.

Module B: Titanium-Mediated Enolization ( )

Titanium offers a "Hard" enolization pathway (Crimmins Method). It is cheaper but more aggressive. The stoichiometry of the base relative to Titanium is the control switch for stereochemistry.

Optimized Stoichiometry Table

| Component | Equiv. | Role | Criticality |

| Hexanoyl Imide | 1.0 | Substrate | Limiting Reagent. |

| 1.0 - 1.05 | Lewis Acid | Critical. Excess | |

| DIPEA | 1.0 - 1.1 | Base | Critical. 1:1 ratio with Ti favors Evans-Syn. |

| (-)-Sparteine | 2.5 | Chiral Base | Optional. Switches outcome to Non-Evans Syn via titanate complex. |

| NMP | 2.0 | Additive | Optional. Can enhance "Anti" selectivity in specific protocols. |

Protocol: The "Hard" Enolization (Crimmins Syn)

-

Cooling: Cool solution of Hexanoyl imide in

to -78°C . -

LA Addition: Add

(1.05 equiv). Solution usually turns bright yellow/orange (Ti-chelate). -

Base Addition: Add DIPEA (1.1 equiv). Stir for 30 min at -78°C.

-

Crucial Difference: Do NOT warm to 0°C. Titanium enolates are less stable than Boron enolates and can decompose or scramble at 0°C.

-

-

Reaction: Add aldehyde (1.1 equiv) slowly. Stir at -78°C for 2-4 hours.

-

Quench: Add saturated

.

Troubleshooting Titanium Enolates

Q: I observe cleavage of my chiral auxiliary (Hexanoic acid + Oxazolidinone recovery).

-

Diagnosis: "Transacylation" or hydrolysis. This occurs if

is wet (generates HCl) or if there is a large excess of Lewis Acid at higher temperatures. -

Fix: Strictly limit

to 1.0 equiv. Ensure reaction stays at -78°C until quench.

Q: The reaction stalled; low conversion.

-

Diagnosis: Titanium aggregation.

-

Fix: Ensure the concentration is not too high (>0.5 M). Titanium species tend to aggregate in concentrated DCM solutions, reducing reactivity.

Troubleshooting Logic Map

Follow this diagram to diagnose experimental failures.

Figure 2: Troubleshooting logic flow for common experimental failures.

FAQ: Hexanoyl-Specific Considerations

Q: Does the hexanoyl chain length affect the reaction compared to standard propionyl auxiliaries? A: Yes, primarily in solubility and workup.

-

Solubility: Hexanoyl imides are more lipophilic. In standard oxidative workups (Boron), the product may not partition well into the aqueous/methanol layer if the volume is too low. Increase the methanol ratio during the

quench to ensure homogeneity. -

Sterics: The

chain is flexible. While it does not sterically hinder the reaction center significantly more than a propyl group, the increased freedom can sometimes lead to slightly lower dr if the reaction temperature drifts.

Q: Can I use NaHMDS or LiHMDS instead of amine bases?

A: For Boron enolates, no. You need the amine to facilitate the specific Zimmerman-Traxler transition state with the triflate.

For Titanium enolates, LiHMDS is generally not used for the Crimmins protocol. However, you can generate a Lithium enolate (using LDA/LiHMDS) and transmetallate with

Q: How do I remove the auxiliary after the reaction? A:

-

Hydrolysis (LiOH/H2O2): Gives the carboxylic acid.

-

Transesterification (Ti(OEt)4): Gives the ethyl ester.

-

Reduction (LiBH4): Gives the alcohol.[4]

-

Note: For hexanoyl adducts, the resulting products are lipophilic. Ensure your extraction solvent is non-polar enough (e.g., Ether or MTBE rather than just EtOAc) to recover the cleaved auxiliary efficiently.

References

-

Evans, D. A., et al. (1981).[3][5] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[6]

-